1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
Overview
Description
The compound “1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride” is an organic molecule that contains a dichlorophenyl group, a trifluoropropan-1-amine group, and a hydrochloride group . The presence of these groups suggests that the compound might have interesting chemical properties and could potentially be used in various applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenyl group would likely contribute to the compound’s aromaticity, while the trifluoropropan-1-amine group could introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the trifluoropropan-1-amine group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity, while the trifluoropropan-1-amine group could enhance its water solubility .Scientific Research Applications
Environmental and Health Impacts
Impact of Hydrochlorofluorocarbons on Liver Disease
A study investigated an epidemic of liver disease among industrial workers exposed to hydrochlorofluorocarbons (HCFCs), which are structurally similar to the queried compound. The study found that repeated exposure to certain HCFCs could result in serious liver injury. This highlights the need to understand the health implications of exposure to fluorinated compounds (Hoet et al., 1997).
Perfluorinated Chemicals in Human Blood
Research on perfluorinated chemicals (PFCs), which are related to the structure of the queried compound, showed that they are present in significantly higher concentrations in human blood compared to other persistent organic pollutants. This indicates widespread exposure and potential health risks, underlining the importance of understanding similar compounds' presence and impact (Kärrman et al., 2006).
Exposure and Toxicology
- Organophosphate Flame Retardants in Daycare Centers: A study measured the presence of organophosphate flame retardants, which may share some characteristics with the queried compound, in daycare centers. The presence of these compounds in indoor environments and their metabolites in children's urine were observed, emphasizing the need to understand the environmental presence and health effects of similar compounds (Fromme et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3N.ClH/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14;/h1-3,8H,4,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAOJSEEWOAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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